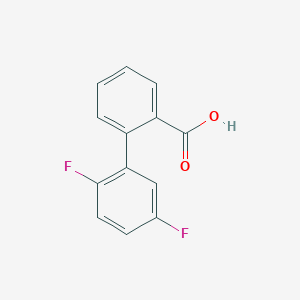

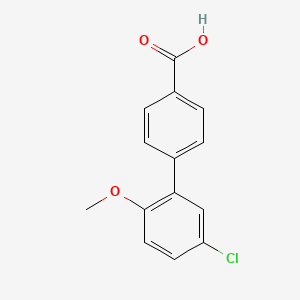

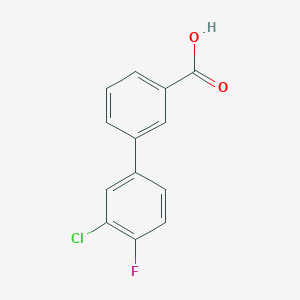

3-(3-Chloro-4-fluorophenyl)benzoic acid, 95%

Overview

Description

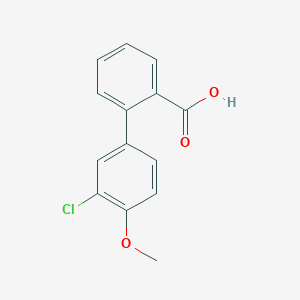

3-(3-Chloro-4-fluorophenyl)benzoic acid (3C4FPA) is an aromatic acid containing three chlorine and one fluorine atoms, which is widely used as a building block in the synthesis of organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other materials. The synthesis of 3C4FPA is usually achieved through the Friedel-Crafts reaction. It has a wide range of applications in scientific research, such as in the study of the mechanism of action of drugs, biochemical and physiological effects, and the development of new materials.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for 3-(3-Chloro-4-fluorophenyl)benzoic acid involves the conversion of 3-Chloro-4-fluorobenzaldehyde to 3-(3-Chloro-4-fluorophenyl)propionic acid, which is then converted to 3-(3-Chloro-4-fluorophenyl)benzoic acid through a decarboxylation reaction.

Starting Materials

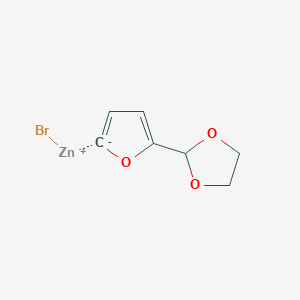

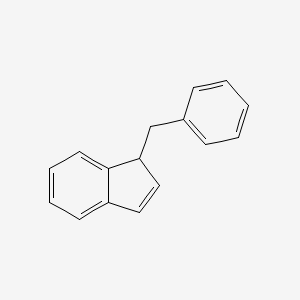

3-Chloro-4-fluorobenzaldehyde, Methylmagnesium bromide, Bromobenzene, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Ethyl acetate, Diethyl ether, Wate

Reaction

Step 1: Preparation of 3-(3-Chloro-4-fluorophenyl)propionic acid, 3-Chloro-4-fluorobenzaldehyde is reacted with methylmagnesium bromide to form 3-(3-Chloro-4-fluorophenyl)propan-1-ol., The propanol is then reacted with bromobenzene in the presence of sodium hydroxide to form 3-(3-Chloro-4-fluorophenyl)propionic acid., Step 2: Decarboxylation of 3-(3-Chloro-4-fluorophenyl)propionic acid, 3-(3-Chloro-4-fluorophenyl)propionic acid is heated with hydrochloric acid and sodium chloride to form 3-(3-Chloro-4-fluorophenyl)benzoic acid through a decarboxylation reaction., The product is then extracted with ethyl acetate and washed with sodium bicarbonate and water before being dried and purified.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used in the study of the mechanism of action of drugs, as well as in the study of biochemical and physiological effects. It has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% has been used in the synthesis of agrochemicals, pharmaceuticals, and other materials.

Mechanism Of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% is not well understood. However, it is believed that the chlorine and fluorine atoms present in the molecule interact with the target molecule, resulting in a change in its properties. This interaction could be responsible for the physiological and biochemical effects observed in studies involving 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95%.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% are not well understood. However, studies have shown that it can affect the activity of enzymes, hormones, and other molecules in the body. It has also been shown to have an effect on the metabolism of certain drugs, as well as on the activity of certain proteins. Additionally, 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% has been shown to have an effect on cell proliferation, apoptosis, and other processes.

Advantages And Limitations For Lab Experiments

The use of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% in lab experiments has several advantages. It is a relatively inexpensive and readily available compound, and it can be synthesized in high yields. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. For example, it is difficult to control the reaction conditions in order to obtain the desired product. Additionally, the compound can be toxic, and precautions should be taken when handling it.

Future Directions

There are a number of potential future directions for the use of 3-(3-Chloro-4-fluorophenyl)benzoic acid, 95% in scientific research. For example, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, it could be used in the development of new materials, such as polymers and nanomaterials. Finally, it could be used in the synthesis of agrochemicals, pharmaceuticals, and other materials.

properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLLWVZSFFOQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680724 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-4-fluorophenyl)benzoic acid | |

CAS RN |

1181321-27-6 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.